CP-84364

Description

Properties

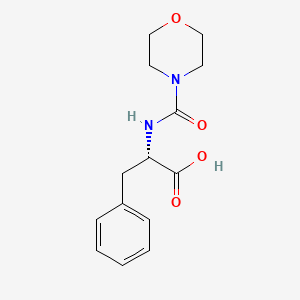

CAS No. |

114457-62-4 |

|---|---|

Molecular Formula |

C14H18N2O4 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H18N2O4/c17-13(18)12(10-11-4-2-1-3-5-11)15-14(19)16-6-8-20-9-7-16/h1-5,12H,6-10H2,(H,15,19)(H,17,18)/t12-/m0/s1 |

InChI Key |

UILPSDWDTZXIMK-LBPRGKRZSA-N |

Isomeric SMILES |

C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

114457-62-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-cyclohexyl-2-hydroxy-3-(3-methylsulfanyl-2-(2-((morpholine-4-carbonyl)amino)-3-phenylpropionylamino)propionylamino)butyric acid CP 84,364 CP 84364 CP-84,864 CP-84364 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of CP-84364: A Search for a Mechanism of Action

Despite a comprehensive search of publicly available scientific literature, patents, and chemical databases, the mechanism of action for a compound designated as CP-84364 could not be determined. This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed identifier, or potentially an erroneous designation.

Extensive queries aimed at elucidating the biological activity, chemical structure, and any associated research with this compound have failed to yield relevant information. The search spanned across various scientific and patent databases with no mention of a compound with this specific identifier in the context of pharmaceutical or biological research.

This lack of public information prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including the compound's target, its effects on cellular signaling pathways, and the associated experimental data, are contingent on the availability of foundational research, which appears to be non-existent in the public domain for this compound.

It is possible that this compound represents:

-

An internal compound code: Pharmaceutical and biotechnology companies often use internal codes for compounds during the early stages of drug discovery and development. These codes are typically not made public until the compound progresses to a later stage of development, such as clinical trials, or is published in scientific literature or patents.

-

A discontinued project: The compound may have been part of a research program that was terminated before any public disclosures were made.

-

A typographical error: The identifier itself could be incorrect.

Without any primary or secondary sources describing the biological context of this compound, any attempt to delineate a mechanism of action would be purely speculative and would not meet the standards of a scientific or technical guide.

For researchers, scientists, and drug development professionals interested in a particular mechanism of action, it is recommended to start with a known molecular target, a specific signaling pathway, or a therapeutic area of interest to identify relevant compounds with publicly available data.

Should information regarding this compound become publicly available in the future, a detailed technical guide on its mechanism of action, including data presentation, experimental protocols, and pathway visualizations, could be compiled. At present, however, the scientific community awaits any disclosure that would shed light on this unknown entity.

CP-84364: A Technical Whitepaper on the Renin Inhibitor Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-84364 is recognized as the hydrolytic cleavage metabolite of the potent renin inhibitor, CP-80,794. While the parent compound has been the primary focus of research, understanding the characteristics of its metabolites is crucial for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the available information on this compound, including its chemical properties, metabolic pathway, and the analytical methods for its detection. Due to the limited publicly available data specifically on the renin inhibitory activity and detailed pharmacological profile of this compound, this paper also contextualizes its role in relation to its parent compound and the broader class of renin inhibitors.

Introduction to Renin Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an enzyme primarily secreted by the kidneys, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I.[1][2] Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[1] Direct renin inhibitors bind to the active site of renin, preventing it from acting on angiotensinogen, thereby blocking the entire downstream pathway.[2] This mechanism offers a targeted approach to managing hypertension and related cardiovascular diseases.

This compound: A Metabolite of a Renin Inhibitor

This compound is chemically identified as 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid. It is the product of hydrolytic cleavage of its parent compound, CP-80,794.

Chemical Properties

| Property | Value |

| Chemical Name | 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid |

| Synonyms | This compound, CP 84364 |

| Molecular Formula | C14H18N2O4 |

| Molecular Weight | 278.30 g/mol |

| CAS Number | 114457-62-4 |

Metabolic Pathway

This compound is formed from its parent compound, CP-80,794, through a hydrolysis reaction. This metabolic transformation is a key aspect of the pharmacokinetic profile of CP-80,794.

Quantitative Data

There is a notable lack of publicly available quantitative data on the renin inhibitory activity (e.g., IC50 values) of this compound itself. Research has primarily focused on the parent compound, CP-80,794. A study on CP-80,794 demonstrated a synergistic effect in reducing blood pressure when co-administered with the ACE inhibitor captopril in sodium-depleted guinea pigs.[3] The study also indicated that the plasma pharmacokinetics of CP-80,794 were not altered during this co-administration.[3] However, specific pharmacokinetic parameters for this compound were not provided.

Experimental Protocols

Detailed experimental protocols for the synthesis or the evaluation of the biological activity of this compound are not extensively described in the available literature. However, a validated analytical method for its quantification has been published.

Quantification of this compound in Plasma

A high-performance liquid chromatographic (HPLC) assay has been developed for the simultaneous determination of CP-80,794 and its metabolite, this compound, in dog and human plasma.

Methodology Outline:

-

Sample Preparation:

-

Anion-exchange solid-phase extraction is employed to isolate this compound and an internal standard from plasma samples.

-

This is followed by a liquid-liquid extraction step.

-

-

Chromatographic Separation:

-

A reversed-phase HPLC system is used for the separation of the analytes.

-

-

Detection:

-

Ultraviolet (UV) detection is utilized for quantification.

-

This method provides the necessary sensitivity and specificity for pharmacokinetic studies of the parent drug and its metabolite.

General Protocol for In Vitro Renin Inhibition Assay

While a specific protocol for testing this compound was not found, a general fluorometric assay for screening renin inhibitors can be adapted. These assays are often available as commercial kits.[4][5]

Principle:

The assay typically utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active renin, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. A renin inhibitor will prevent this cleavage, leading to a decrease in fluorescence.

Generalized Workflow:

Mechanism of Action: The Renin-Angiotensin System

Renin inhibitors, including the parent compound of this compound, act at the initial, rate-limiting step of the Renin-Angiotensin System (RAS). By blocking the enzymatic activity of renin, they prevent the formation of angiotensin I and, consequently, the downstream effector molecule, angiotensin II.

Conclusion and Future Directions

This compound is a known metabolite of the renin inhibitor CP-80,794. While analytical methods for its detection and quantification are established, there is a significant gap in the publicly available data regarding its own biological activity, specifically its potency as a renin inhibitor. Future research should aim to:

-

Synthesize and isolate this compound for in-depth biological characterization.

-

Determine the IC50 value of this compound for renin inhibition to understand its contribution to the overall pharmacological effect of the parent drug.

-

Conduct comprehensive pharmacokinetic studies to fully elucidate its absorption, distribution, metabolism, and excretion profile.

A thorough understanding of the properties of this compound is essential for a complete assessment of the clinical potential and safety of its parent compound, CP-80,794.

References

- 1. What are renin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 3. Synergistic effect on reduction in blood pressure with coadministration of the renin inhibitor, CP-80,794, and the angiotensin converting enzyme inhibitor, captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. abcam.com [abcam.com]

Unraveling the Identity of CP-84364: A Case of Mistaken Identity in Topoisomerase Inhibition

A comprehensive investigation into the topoisomerase inhibitory activity of the compound designated CP-84364 has revealed a significant discrepancy in its reported biological function. While listed by at least one commercial supplier as a topoisomerase inhibitor, the available scientific literature identifies this compound as a metabolite of CP-80794, a known renin inhibitor. Crucially, there is a lack of primary research data to substantiate any claims of its activity against topoisomerases.

This technical guide addresses the initial query by first clarifying the true identity of this compound based on available evidence. Subsequently, in the absence of specific data for this compound, it provides an in-depth overview of the standard experimental protocols and data presentation methods used to characterize topoisomerase inhibitors, thereby serving as a valuable resource for researchers, scientists, and drug development professionals in this field.

The True Identity of this compound

Scientific literature identifies this compound as the chemical entity 4-Cyclohexyl-2-hydroxy-3-(3-methylsulfanyl-2-(2-((morpholine-4-carbonyl)amino)-3-phenylpropionylamino)propionylamino)butyric acid. It is a known metabolite of CP-80794, a compound developed and investigated for its potent renin inhibitory activity. The renin-angiotensin system is a critical regulator of blood pressure, and its inhibitors are utilized as antihypertensive agents.

The classification of this compound as a topoisomerase inhibitor by a commercial vendor appears to be an error in categorization, a situation that can occasionally occur in large chemical databases. Extensive searches of scientific databases have yielded no peer-reviewed studies, patents, or other credible sources that report or even suggest that this compound possesses inhibitory activity against either topoisomerase I or topoisomerase II.

Therefore, this guide will proceed by outlining the established methodologies for assessing topoisomerase inhibition, using well-characterized inhibitors as illustrative examples.

A Technical Guide to Assessing Topoisomerase Inhibitory Activity

For researchers investigating novel compounds for their potential as topoisomerase inhibitors, a series of well-established in vitro and cell-based assays are employed. These protocols are designed to determine the potency and mechanism of action of the putative inhibitor.

Data Presentation: Quantifying Inhibitory Potency

The inhibitory activity of a compound against a topoisomerase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. IC50 values are determined by performing the relevant assay over a range of inhibitor concentrations and fitting the data to a dose-response curve. For comparative purposes, the IC50 of a known topoisomerase inhibitor is often determined in parallel as a positive control.

Table 1: Example Data Presentation for a Putative Topoisomerase I Inhibitor

| Compound | Target | Assay Type | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| Compound X | Topoisomerase I | DNA Relaxation | 15.2 | Camptothecin | 0.5 |

| Compound Y | Topoisomerase I | DNA Relaxation | >100 | Camptothecin | 0.5 |

Table 2: Example Data Presentation for a Putative Topoisomerase II Inhibitor

| Compound | Target | Assay Type | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |

| Compound Z | Topoisomerase II | kDNA Decatenation | 8.7 | Etoposide | 25.0 |

| Compound W | Topoisomerase II | kDNA Decatenation | 55.1 | Etoposide | 25.0 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand nick. The activity of the enzyme can be monitored by the conversion of supercoiled plasmid DNA to its relaxed form, which migrates more slowly during agarose gel electrophoresis. An inhibitor will prevent this conversion.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-20 µg/mL.

-

Topoisomerase I reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and EDTA).

-

Varying concentrations of the test compound (dissolved in a suitable solvent, e.g., DMSO).

-

Nuclease-free water to the final reaction volume.

-

-

Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Add DNA loading dye to each reaction and load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization and Analysis: Run the gel until adequate separation of supercoiled and relaxed DNA is achieved. Visualize the DNA bands under UV light. The intensity of the supercoiled and relaxed bands is quantified using densitometry software. The percentage of inhibition is calculated relative to a no-inhibitor control.

Topoisomerase II kDNA Decatenation Assay

Principle: Topoisomerase II can decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA), a network of catenated circular DNA from trypanosomes. The decatenated minicircles can be separated from the kDNA network by agarose gel electrophoresis. Inhibitors of topoisomerase II will prevent this decatenation.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

kDNA to a final concentration of 5-10 µg/mL.

-

Topoisomerase II reaction buffer (typically containing Tris-HCl, KCl, MgCl2, ATP, and DTT).

-

Varying concentrations of the test compound.

-

Nuclease-free water to the final reaction volume.

-

-

Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Add DNA loading dye and load the samples onto a 1% agarose gel containing a DNA stain.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The amount of decatenated minicircles is quantified to determine the extent of inhibition.

In Vivo Cleavage Complex Stabilization Assay (e.g., ICE Assay)

Principle: Topoisomerase "poisons" act by stabilizing the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks. The "In vivo Complex of Enzyme" (ICE) assay is a method to detect these stabilized cleavage complexes in cells.

Methodology:

-

Cell Treatment: Treat cultured cells with the test compound for a specified period.

-

Cell Lysis: Lyse the cells directly on the culture plate with a detergent-containing buffer to trap the covalent DNA-protein complexes.

-

Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a cesium chloride gradient and centrifuge at high speed. DNA and DNA-protein complexes will band at a higher density than free proteins.

-

Fractionation and Detection: Fractionate the gradient and detect the topoisomerase in each fraction using slot-blotting or dot-blotting with a specific antibody against the topoisomerase of interest. An increase in the amount of topoisomerase in the DNA-containing fractions in treated cells compared to untreated cells indicates stabilization of the cleavage complex.

Visualizations

Diagrams are essential for illustrating the complex mechanisms and workflows in topoisomerase inhibitor research.

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

Caption: Mechanism of Action of a Topoisomerase Poison.

The Enigmatic Case of CP-84364: A Search for a Ghost in the Machine

Despite a comprehensive search of scientific databases, patent libraries, and chemical registries, the compound designated CP-84364 remains elusive. No public domain information regarding its discovery, synthesis, or biological activity appears to exist, precluding the creation of the requested in-depth technical guide.

Extensive queries for "this compound" and associated terms have failed to yield any specific scientific literature, patents, or datasets. This suggests several possibilities:

-

Internal Codename: this compound may be an internal designation for a compound within a pharmaceutical or biotechnology company that was never publicly disclosed or published. It is common for companies to assign such codes to compounds during early-stage research and development.

-

Discontinued Project: The compound may have been part of a research program that was discontinued before any publications or patents were filed.

-

Typographical Error: It is possible that "this compound" is a typographical error, and a different compound identifier was intended.

-

Recent Discovery: The compound could be a very recent discovery with information not yet available in the public domain.

Without any foundational information, it is impossible to provide the requested technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating diagrams—are all contingent on the availability of primary scientific information.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the compound identifier and explore internal or proprietary databases if applicable. In the absence of public data, the story of this compound—its discovery, its synthesis, and its purpose—remains unwritten.

CP-84364: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Significance, and Analytical Methodologies for a Key Metabolite of a Potent Renin Inhibitor

Abstract

CP-84364 is the principal hydrolytic cleavage metabolite of the potent renin inhibitor, CP-80,794. As a key molecule in the study of the renin-angiotensin-aldosterone system (RAAS), a thorough understanding of its chemical characteristics, biological context, and analytical determination is crucial for researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, its role within the RAAS, and detailed experimental protocols for its quantification.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid, is an organic compound with the chemical formula C14H18N2O4.[1] Its structure features a phenylpropionic acid backbone coupled with a morpholine carboxamide group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 114457-62-4 | [1] |

| Chemical Formula | C14H18N2O4 | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| Exact Mass | 278.1267 g/mol | [1] |

| IUPAC Name | 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid | [1] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)N2CCOCC2 | [1] |

Biological Context and Mechanism of Action

This compound is the hydrolytic metabolite of CP-80,794, a potent and orally active renin inhibitor.[2] Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a central role in the regulation of blood pressure and electrolyte balance.[1][3][4]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure or decreased sodium concentration.[1][3] Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and consequently, an increase in blood pressure.[1][4]

Role of CP-80,794 and this compound

CP-80,794 acts as a direct inhibitor of renin, thereby blocking the initial and rate-limiting step of the RAAS cascade. This inhibition prevents the formation of angiotensin I and subsequently angiotensin II, leading to vasodilation and a reduction in blood pressure. This compound is formed through the hydrolysis of the ester group in CP-80,794. While CP-80,794 is the active renin inhibitor, the monitoring of its metabolite, this compound, is crucial for pharmacokinetic and pharmacodynamic studies to understand the overall disposition of the drug in the body.

Experimental Protocols

Quantification of this compound in Dog and Human Plasma by HPLC

This section details the high-performance liquid chromatography (HPLC) method for the determination of this compound in plasma, as described by Allen et al. (1997).[2]

3.1.1. Materials and Reagents

-

This compound reference standard

-

CP-96,452 (internal standard, a methoxy derivative of this compound)

-

Methyl tert-butyl ether

-

Waters C18 reversed-phase HPLC column

-

Anion-exchange solid-phase extraction (SPE) cartridges

-

HPLC-grade water and acetonitrile

-

UV detector

3.1.2. Sample Preparation Workflow

3.1.3. Chromatographic Conditions

-

Column: Waters C18 reversed-phase column

-

Mobile Phase: A suitable gradient of acetonitrile and water

-

Detection: UV at 214 nm

-

Quantitation Limit: 20 ng/ml

-

Linear Range: 0.02 - 2.0 µg/ml (r² > 0.99)

Table 2: Precision of the HPLC Assay for this compound in Plasma[2]

| Plasma | Intra-assay Precision (%) | Inter-assay Precision (%) |

| Dog | 2.6 - 13.0 | 1.8 - 20.0 |

| Human | 2.6 - 13.0 | 1.8 - 20.0 |

The average recovery for both this compound and the internal standard was reported to be greater than or equal to 75%.[2]

Renin Activity Assay

To assess the biological activity of renin inhibitors like CP-80,794, a renin activity assay is employed. This assay measures the rate of angiotensin I generation from angiotensinogen.

3.2.1. Principle

Plasma samples are incubated at 37°C to allow renin to act on endogenous angiotensinogen, generating angiotensin I. The reaction is stopped, and the amount of angiotensin I produced is quantified, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

3.2.2. General Protocol Outline

-

Sample Collection: Collect blood in EDTA tubes.

-

Plasma Separation: Centrifuge to separate plasma.

-

Incubation: Incubate plasma at 37°C for a defined period (e.g., 1-3 hours) to allow for angiotensin I generation. A parallel sample is kept at 4°C to serve as a baseline control.

-

Reaction Quenching: Stop the enzymatic reaction, often by cooling and adding specific inhibitors.

-

Quantification of Angiotensin I: Measure the concentration of angiotensin I in both the 37°C and 4°C samples using a validated immunoassay.

-

Calculation: The renin activity is calculated as the difference in angiotensin I concentration between the incubated and baseline samples, expressed as ng/mL/hour.

Synthesis Overview

Conclusion

This compound is a significant metabolite in the study of the renin inhibitor CP-80,794. Its chemical properties are well-defined, and robust analytical methods for its quantification in biological matrices have been established. A comprehensive understanding of this compound is essential for researchers investigating the pharmacokinetics and pharmacodynamics of renin inhibitors and their impact on the renin-angiotensin-aldosterone system. This guide provides a foundational resource for scientists and professionals in the field of drug development and cardiovascular research.

References

- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 2. Quantitation of 4-cyclohexyl-2-hydroxy-3-(3-methylsulfanyl-2- [2-[(morpholine-4-carbonyl)amino]-3-phenylpropionylamino]propi onylamino ) butyric acid isopropyl ester (CP-80,794), a renin inhibitor, and its hydrolytic cleavage metabolite 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid (CP-84,364) in dog and human plasma by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

The Biological Significance of CP-80,794 Hydrolysis to CP-84364: A Prodrug Strategy for Potent Renin Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of the potent renin inhibitor CP-80,794 (also known as terlakiren) to its carboxylic acid metabolite, CP-84364, represents a critical bioactivation step, embodying a classic prodrug strategy. This conversion is fundamental to the compound's pharmacological activity, transforming the orally administered ester into the active moiety that directly targets the initial, rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This technical guide delineates the biological significance of this hydrolytic conversion, providing a comprehensive overview of the available quantitative data, relevant experimental protocols, and the associated signaling pathways. The central thesis is that the hydrolysis of CP-80,794 is not a metabolic inactivation but a deliberate design feature to enhance the therapeutic potential of the active renin inhibitor, this compound.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a pivotal hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I. Consequently, direct renin inhibition has been a long-standing therapeutic goal for the management of hypertension.

CP-80,794 (terlakiren) emerged as a potent, orally active, non-peptide inhibitor of human renin. Its clinical development highlighted the importance of its metabolic fate, specifically its hydrolysis to the active carboxylic acid metabolite, this compound. This guide explores the profound biological significance of this transformation, positioning CP-80,794 as a prodrug designed for efficient delivery and subsequent activation to its pharmacologically active form.

Quantitative Pharmacological Data

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| CP-80,794 (Terlakiren) | Human Renin | In vitro inhibition | 0.7 | [1] |

| This compound | Human Renin | In vitro inhibition | - |

Note: The IC50 value for this compound is not explicitly available in the reviewed literature. However, as the active metabolite, its potency is expected to be in a similar nanomolar range to the parent prodrug, if not greater.

The Prodrug Concept: Hydrolysis as a Bioactivation Pathway

The conversion of CP-80,794 to this compound is a classic example of a prodrug strategy. Ester prodrugs are frequently employed to enhance the oral bioavailability of drugs containing a carboxylic acid functional group. The carboxylic acid moiety is often crucial for binding to the target enzyme but can lead to poor absorption from the gastrointestinal tract due to its polarity. By masking the carboxylic acid as an ester, the lipophilicity of the molecule is increased, facilitating its passage across cell membranes.

Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the plasma, liver, and other tissues to release the active carboxylic acid. In the case of CP-80,794, the hydrolysis of its ester group to the carboxylic acid of this compound is the pivotal step in its bioactivation.

Enzymatic Hydrolysis

The in vivo hydrolysis of CP-80,794 is likely mediated by carboxylesterases, a family of serine hydrolases that are abundant in the liver and plasma. These enzymes are responsible for the metabolism of a wide range of ester-containing drugs. While specific studies identifying the exact human carboxylesterase isozymes (e.g., hCE1 or hCE2) responsible for the hydrolysis of CP-80,794 are not available, the general mechanism of esterase-mediated prodrug activation is well-established.

Signaling Pathway

CP-80,794, through its active metabolite this compound, exerts its effect by inhibiting renin at the apex of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, it effectively downregulates the entire downstream cascade, leading to reduced levels of angiotensin II and aldosterone. This results in vasodilation, reduced sodium and water retention, and a decrease in blood pressure.

Experimental Protocols

The following sections outline generalized protocols that can be adapted for the in vitro and in vivo study of CP-80,794 and this compound.

In Vitro Renin Inhibition Assay

This protocol describes a fluorogenic substrate-based assay to determine the in vitro potency of renin inhibitors.

Methodology:

-

Reagent Preparation: Prepare all reagents, including assay buffer (e.g., Tris-HCl with NaCl and EDTA), a stock solution of human recombinant renin, a fluorogenic renin substrate (e.g., a FRET-based peptide), and serial dilutions of the test compounds (CP-80,794 and this compound) in DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add assay buffer to all wells. Then, add the test compounds at various concentrations or DMSO as a vehicle control.

-

Enzyme Addition: Add a pre-determined concentration of human recombinant renin to all wells except for the no-enzyme control wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The reading can be taken kinetically over time or as an endpoint measurement.

-

Data Analysis: Calculate the percentage of renin inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vitro Hydrolysis Assay

This protocol can be used to confirm the conversion of CP-80,794 to this compound in a biological matrix.

Methodology:

-

Incubation: Incubate CP-80,794 at a known concentration with human liver microsomes or human plasma in the presence of a suitable buffer at 37°C.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both CP-80,794 and this compound at each time point.

-

Data Analysis: Plot the concentrations of CP-80,794 and this compound over time to determine the rate of hydrolysis.

Conclusion

The hydrolysis of the ester prodrug CP-80,794 to its active carboxylic acid metabolite, this compound, is a pivotal event that underpins its biological activity as a renin inhibitor. This bioactivation is a deliberate and effective strategy to overcome potential pharmacokinetic limitations of the active drug, thereby enhancing its therapeutic utility. The high potency of CP-80,794, as evidenced by its nanomolar IC50 value against human renin, is a direct consequence of the efficient in vivo generation of the active inhibitor, this compound. For researchers and professionals in drug development, the case of CP-80,794 and this compound serves as a compelling example of the successful application of the prodrug concept to target a critical enzyme in a major physiological pathway. Future investigations should aim to definitively quantify the renin inhibitory potency of this compound and to precisely identify the specific carboxylesterase isoforms responsible for its formation, which would further solidify our understanding of this important therapeutic agent.

References

In Vitro Profile of a Representative Farnesyltransferase Inhibitor

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "CP-84364". Therefore, this document provides a comprehensive technical guide on the in vitro studies of a representative Farnesyltransferase Inhibitor (FTI), synthesizing data and methodologies from studies of well-characterized FTIs. This guide is intended for researchers, scientists, and drug development professionals.

Core Concepts: Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX box" motif of various cellular proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.

Prominent substrates of FTase include the Ras family of small GTPases (H-Ras, K-Ras, N-Ras), which are pivotal in regulating cell proliferation, differentiation, and survival. The farnesyl tail anchors Ras proteins to the cell membrane, a prerequisite for their signaling activity. Mutations leading to constitutively active Ras are common in many cancers, making FTase an attractive target for anti-cancer drug development. Farnesyltransferase inhibitors (FTIs) are small molecules designed to block the active site of FTase, thereby preventing the farnesylation and subsequent activation of Ras and other target proteins.

Quantitative Data: In Vitro Potency of Representative FTIs

The following table summarizes the in vitro potency of several well-characterized farnesyltransferase inhibitors against the FTase enzyme and in various cell-based assays.

| Compound | Assay Type | Target/Cell Line | IC50 | Reference |

| Lonafarnib | Enzyme Inhibition | Farnesyl Transferase | 1.9 nM | [1][2][3] |

| Cell-based (Anchorage-dependent growth) | H-Ras transformed rodent fibroblasts | 1.9 nM | [4] | |

| Cell-based (Anchorage-dependent growth) | K-Ras transformed rodent fibroblasts | 5.2 nM | [4] | |

| Cell-based (Anchorage-dependent growth) | N-Ras transformed rodent fibroblasts | 2.8 nM | ||

| Enzyme Inhibition (vs. Lonafarnib) | Farnesyl Transferase (rat) | 25.6 nM | [5] | |

| Tipifarnib | Enzyme Inhibition | Farnesyl Transferase | 0.6 nM | [6] |

| Enzyme Inhibition (Lamin B peptide) | Farnesyl Transferase (human) | 0.86 nM | [6][7] | |

| Enzyme Inhibition (K-RasB peptide) | Farnesyl Transferase (human) | 7.9 nM | [6] | |

| FTI-277 | Enzyme Inhibition | Farnesyl Transferase | 0.5 pM | [8] |

| Cell-based (Ras processing) | Whole cells | 100 nM | [8] | |

| Cell-based (Proliferation) | H-Ras-MCF10A cells | 6.84 µM | [9] | |

| Cell-based (Proliferation) | Hs578T cells | 14.87 µM | [9] | |

| Cell-based (Proliferation) | MDA-MB-231 cells | 29.32 µM | [9] |

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)

This protocol describes a common method for screening farnesyltransferase inhibitors in a high-throughput format.

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide results in a change in its fluorescent properties, which can be quantified to determine the activity of FTase. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of the enzyme.[10][11]

Materials:

-

Recombinant Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP)

-

Dansyl-peptide substrate

-

Assay Buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Black, flat-bottom 384-well plates

-

Fluorescence plate reader (λex/em = 340/550 nm)

Procedure:

-

Enzyme and Compound Preparation:

-

Dilute the recombinant FTase to the desired concentration in assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

Add 5 µL of the diluted FTase to each well of a 384-well plate.

-

For control wells (no inhibitor), add 5 µL of assay buffer.

-

For blank wells (no enzyme), add 10 µL of assay buffer.

-

Add 5 µL of the test compound dilutions to the enzyme-containing wells. For control and blank wells, add 5 µL of DMSO.

-

Mix and incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a working reagent by mixing the dansyl-peptide substrate and FPP in the assay buffer.

-

Add 15 µL of the working reagent to all wells to start the reaction.

-

Mix the plate immediately.

-

-

Measurement:

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway of Farnesyltransferase and its Inhibition

Caption: Farnesyltransferase signaling pathway and the mechanism of its inhibition by an FTI.

Experimental Workflow for In Vitro FTI Screening

Caption: A typical experimental workflow for in vitro screening of Farnesyltransferase Inhibitors.

Logical Relationship of FTI Action on Protein Prenylation

Caption: Logical relationship of FTI action on the prenylation of H-Ras and RhoB, leading to antitumor effects.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. bioassaysys.com [bioassaysys.com]

In-Depth Technical Guide: CP-84364 (CAS Number 114457-62-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-84364, with the Chemical Abstracts Service (CAS) registry number 114457-62-4, is chemically identified as N-(morpholinocarbonyl)-L-phenylalanine . This compound is primarily recognized as a metabolite of the renin inhibitor, CP-80,794. While its direct biological activity is not extensively documented in publicly available literature, its identity as a metabolite suggests a role in the pharmacokinetic profile of its parent compound.

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and its relationship to CP-80,794. It is important to note that quantitative biological data and detailed experimental protocols for biological assays of this compound are scarce in the public domain.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below.

| Property | Value |

| CAS Number | 114457-62-4 |

| IUPAC Name | (2S)-2-[(morpholine-4-carbonyl)amino]-3-phenylpropanoic acid |

| Synonyms | This compound, N-(4-Morpholinylcarbonyl)-L-phenylalanine |

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.30 g/mol |

| Appearance | Solid powder |

| Purity | Typically >98% (as per commercial suppliers) |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |

Synthesis and Experimental Protocols

A documented method for the synthesis of N-(morpholinocarbonyl)-L-phenylalanine involves the hydrogenation of its benzyl ester precursor.

Synthesis of N-(morpholinocarbonyl)-L-phenylalanine

Experimental Protocol:

A solution of N-morpholinocarbonyl-L-phenylalanine benzyl ester (1.43 g) in methanol (20 ml) is subjected to hydrogenation over 10% palladium on carbon (150 mg) at 3 atmospheric pressure of hydrogen for 1 hour. Following the reaction, the solution is filtered to remove the catalyst and then concentrated under vacuum to yield N-morpholinocarbonyl-L-phenylalanine (1.02 g) as an amorphous powder.[1]

References

An In-depth Technical Guide on 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research on the specific molecule 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid is limited. This guide provides a comprehensive overview based on available data for this compound and closely related analogs, drawing from established principles in medicinal chemistry and pharmacology.

Core Compound Profile

2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid is a derivative of the amino acid L-phenylalanine. It is characterized by the attachment of a morpholine-4-carbonyl group to the alpha-amino group of the phenylalanine backbone. This modification introduces a urea-type linkage and incorporates the morpholine heterocycle, a privileged structure in medicinal chemistry known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

Structural Information:

| Property | Value |

| IUPAC Name | 2-[(morpholine-4-carbonyl)amino]-3-phenylpropanoic acid |

| Molecular Formula | C14H18N2O4 |

| Molecular Weight | 278.31 g/mol |

| Synonyms | N-(morpholinocarbonyl)-L-phenylalanine, (S)-2-(morpholine-4-carboxamido)-3-phenylpropanoic acid |

Synthesis and Experimental Protocols

A documented method for the synthesis of 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid involves the deprotection of its benzyl ester precursor.[3]

Experimental Protocol: Synthesis of N-(morpholinocarbonyl)-L-phenylalanine[3]

Objective: To synthesize N-(morpholinocarbonyl)-L-phenylalanine via catalytic hydrogenation of its benzyl ester.

Materials:

-

N-morpholinocarbonyl-L-phenylalanine benzyl ester (1.43 g)

-

Methanol (20 ml)

-

10% Palladium on carbon (150 mg)

-

Hydrogen gas

Procedure:

-

A solution of N-morpholinocarbonyl-L-phenylalanine benzyl ester in methanol is prepared.

-

10% palladium on carbon is added to the solution.

-

The mixture is hydrogenated at 3 atmospheric pressures of hydrogen for 1 hour.

-

The solution is filtered to remove the catalyst.

-

The filtrate is concentrated in vacuo.

-

The resulting product, N-morpholinocarbonyl-L-phenylalanine, is obtained as an amorphous powder (1.02 g).

A general workflow for the synthesis is depicted below.

General synthetic workflow for 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid.

Potential Biological Activities and Pharmacological Profile

Morpholine-Containing Compounds: The morpholine ring is a common feature in many approved and experimental drugs, contributing to a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][4]

Phenylpropionic Acid Derivatives: Derivatives of phenylpropionic acid are known to exhibit various biological effects. For instance, some act as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.[5] Others have shown anti-inflammatory and antidiabetic potential.[6]

The table below summarizes the biological activities of representative compounds containing these key structural motifs.

| Compound Class | Example Compound | Biological Activity | Quantitative Data (IC50/EC50) | Reference |

| Morpholine-Containing Drugs | Gefitinib | EGFR Tyrosine Kinase Inhibitor (Anticancer) | IC50 against EGFR kinase activity is in the low nanomolar range. | [7] |

| Linezolid | Antibacterial (Protein Synthesis Inhibitor) | MIC values against susceptible bacteria are typically ≤ 4 µg/mL. | [7] | |

| Phenylpropionic Acid Derivatives | 4'-alkoxybiphenyl derivatives | GPR40 Agonist (Potential Antidiabetic) | Potent agonist activities with favorable pharmacokinetic properties. | [5] |

| NAPA (2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose) | Chondroprotective | Not specified | [8] |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, several potential mechanisms of action for 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid can be hypothesized.

G Protein-Coupled Receptor 40 (GPR40) Agonism: Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists.[5] Activation of GPR40 in pancreatic β-cells by free fatty acids is known to enhance glucose-stimulated insulin secretion. A compound like 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid could potentially mimic this effect.

Hypothetical GPR40 signaling pathway activation.

Aryl Hydrocarbon Receptor (AhR) Signaling: Some gut microbiota-derived metabolites of phenylpropionic acid have been shown to promote intestinal epithelial barrier function through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9]

Structure-Activity Relationship (SAR) Considerations

The biological activity of 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid would be influenced by its three main structural components: the phenyl ring, the propionic acid backbone, and the morpholine-4-carbonyl group.

Key structural components influencing biological activity.

-

Phenyl Ring: The aromatic ring can engage in hydrophobic and π-stacking interactions with biological targets. Substitution on this ring could modulate potency and selectivity.

-

Propionic Acid Backbone: The carboxylic acid group is a key feature for potential interactions with receptor binding pockets, often forming salt bridges or hydrogen bonds. The stereochemistry at the alpha-carbon is likely crucial for activity.

-

Morpholine-4-carbonyl Group: The morpholine moiety generally enhances aqueous solubility and metabolic stability. The urea linkage provides hydrogen bond donors and acceptors, which can be critical for target engagement.[1][2]

Future Research Directions

Given the limited specific data, future research on 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid should focus on:

-

In vitro screening: Profiling the compound against a panel of common drug targets, including G-protein coupled receptors (like GPR40), kinases, and proteases, to identify its primary biological activity.

-

Cell-based assays: Evaluating its effects on relevant cell lines to assess potential anticancer, anti-inflammatory, or metabolic activities.

-

Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to understand its drug-like potential.

-

Analogue synthesis and SAR studies: Systematically modifying the phenyl ring, the amino acid backbone, and the morpholine moiety to establish a clear structure-activity relationship and optimize for potency and selectivity.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. science24.com [science24.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy Data on CP-84364: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the preliminary efficacy of CP-84364. Extensive searches of publicly available scientific literature and clinical trial databases have revealed that this compound is the hydrolytic cleavage metabolite of the renin inhibitor, CP-80,794. At present, there is no direct preliminary efficacy data available for this compound itself.

To provide a comprehensive understanding and relevant context, this document will focus on the available preclinical efficacy data for the parent compound, CP-80,794. The mechanism of action for CP-80,794 is the inhibition of renin, the initial and rate-limiting step in the Renin-Angiotensin System (RAS). It is plausible that any biological activity of its metabolite, this compound, would be related to this pathway.

Core Data: Preclinical Efficacy of CP-80,794

The primary available data for CP-80,794 comes from a preclinical study investigating its synergistic hypotensive effects when co-administered with captopril, an angiotensin-converting enzyme (ACE) inhibitor.

Data Presentation

The following table summarizes the key quantitative findings from this study.

| Compound/Combination | Dosage (mg/kg, i.v.) | Key Efficacy Finding | Significance/Note |

| CP-80,794 (alone) | 0.3 - 3.0 | Elicited a dose-dependent reduction in blood pressure. | Establishes baseline antihypertensive activity. |

| Captopril (alone) | 0.03 - 1.0 | Produced a dose-dependent reduction in blood pressure. | Establishes baseline activity for the combination agent. |

| CP-80,794 + Captopril | Submaximal doses of each agent | Resulted in a statistically significant synergistic decrease in blood pressure, as measured by the area of blood pressure reduction over time.[1] | The dose of each drug could be lowered by approximately six-fold to achieve the same blood pressure reduction as when used as monotherapy.[1] |

| CP-80,794 in the presence of Captopril | 0.1 (Captopril) | The plasma pharmacokinetics of CP-80,794 were not altered.[1] | This suggests that the observed synergy is pharmacodynamic in nature and not due to an alteration in the metabolism or clearance of CP-80,794. |

Experimental Protocols

Title: Synergistic Effect on Reduction in Blood Pressure with Coadministration of the Renin Inhibitor, CP-80,794, and the Angiotensin Converting Enzyme Inhibitor, Captopril.[1]

-

Animal Model: The study was conducted in sodium-depleted guinea pigs.[1]

-

Drug Administration: Both CP-80,794 and captopril were administered intravenously (i.v.).[1]

-

Experimental Design:

-

Dose-Response (Monotherapy): Dose-response curves for the hypotensive effects of CP-80,794 (0.3-3.0 mg/kg i.v.) and captopril (0.03-1.0 mg/kg i.v.) were established individually.[1]

-

Dose-Response (Combination Therapy): The dose-response for each inhibitor was then evaluated in the presence of a fixed, submaximal dose of the other inhibitor to assess for synergy.[1]

-

Pharmacokinetic Analysis: To rule out a pharmacokinetic basis for the observed synergy, plasma concentrations of CP-80,794 were measured in both the presence and absence of a 0.1 mg/kg i.v. dose of captopril.[1]

-

-

Endpoint Measurement: The primary endpoint for efficacy was the change in blood pressure, with a focus on the total area of blood pressure reduction over time to quantify the synergistic effect.[1]

-

Data Analysis: The hypotensive response of each compound administered alone was arithmetically subtracted from the response of the combined administration to quantify the extent of the synergistic interaction.[1]

Mandatory Visualization

Signaling Pathway

Caption: The Renin-Angiotensin System and points of inhibition by CP-80,794 and Captopril.

Experimental Workflow

Caption: Logical workflow of the in vivo experiment to assess for synergistic effects.

References

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of CP-84364

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-84364, chemically known as 2-[(morpholine-4-carbonyl)amino]-3-phenylpropionic acid, is the hydrolytic cleavage metabolite of the renin inhibitor CP-80,794. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed application note and protocol for the analysis of this compound in plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The method is based on the validated assay described by Allen et al. (1997) and is intended to serve as a comprehensive guide for researchers.[1]

Signaling Pathway of Renin Inhibitors

This compound is a metabolite of a renin inhibitor. Renin is a critical enzyme in the Renin-Angiotensin System (RAS), which plays a key role in the regulation of blood pressure and electrolyte balance. Renin initiates the cascade by cleaving angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Renin inhibitors block the first and rate-limiting step of this pathway, leading to a reduction in angiotensin II levels and subsequent vasodilation and decreased blood pressure.

Caption: The Renin-Angiotensin System and the site of action of renin inhibitors.

Analytical Method: HPLC for this compound

This method is designed for the quantitative analysis of this compound in dog and human plasma.

Method Parameters

| Parameter | Description |

| HPLC System | Any standard HPLC system with a UV detector |

| Column | Waters C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). The exact composition and gradient require optimization. A common starting point for similar analytes is a gradient of 20-80% acetonitrile in water with 0.1% formic or acetic acid. |

| Flow Rate | A typical starting flow rate for a standard analytical C18 column is 1.0 mL/min. This should be optimized based on column dimensions and particle size to achieve optimal separation and peak shape. |

| Injection Volume | 10-50 µL, to be optimized based on sample concentration and sensitivity requirements. |

| Detector | UV Detector |

| Wavelength | 214 nm[1] |

| Internal Standard | CP-96,452 (a methoxy derivative of this compound)[1] |

Method Performance Characteristics

The following data is derived from the validated method by Allen et al. (1997) for the analysis of this compound in dog and human plasma.[1]

| Parameter | Value |

| Limit of Quantitation (LOQ) | 20 ng/mL |

| Linearity Range | 0.02 - 2.0 µg/mL (r² > 0.99) |

| Upper Limit of Quantification | Up to 20 µg/mL |

| Intra-Assay Precision (%RSD) | 2.6% - 13.0% |

| Inter-Assay Precision (%RSD) | 1.8% - 20.0% |

| Average Recovery | ≥ 75% |

Experimental Protocols

Required Materials and Reagents

-

This compound reference standard

-

CP-96,452 internal standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Methyl tert-butyl ether

-

Anion-exchange solid-phase extraction (SPE) cartridges

-

Formic acid or acetic acid (for mobile phase modification)

-

Phosphate or acetate buffer salts

-

Plasma samples (dog or human)

-

Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, centrifuges, vortex mixer)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound and CP-96,452 reference standards in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water). These solutions will be used to spike plasma for the calibration curve.

Sample Preparation Protocol

The sample preparation involves anion-exchange solid-phase extraction (SPE) followed by liquid-liquid extraction (LLE).[1]

Caption: Experimental workflow for the preparation of plasma samples for HPLC analysis.

Step-by-Step Procedure:

-

Sample Spiking: To an aliquot of plasma (e.g., 1 mL), add a known amount of the internal standard (CP-96,452) solution.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the anion-exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by water and then an equilibration buffer.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds. The wash solvent should be strong enough to elute weakly bound impurities but not the analyte or internal standard.

-

Elution: Elute the analyte and internal standard from the cartridge with an appropriate solvent. This is typically a solvent with a different pH or higher ionic strength to disrupt the anion-exchange interaction.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the eluate from the SPE step to a clean tube.

-

Add methyl tert-butyl ether to the tube.

-

Vortex the mixture for a specified time (e.g., 1-2 minutes) to ensure thorough mixing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the organic layer (containing the analyte and internal standard) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial HPLC mobile phase.

-

Vortex briefly to ensure complete dissolution.

-

-

Analysis:

-

Transfer the reconstituted sample to an HPLC vial.

-

Inject the sample into the HPLC system.

-

Calibration Curve and Quantification

-

Prepare a set of calibration standards by spiking blank plasma with known concentrations of this compound and a constant concentration of the internal standard.

-

Process the calibration standards using the same sample preparation protocol as the unknown samples.

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Development and Validation Notes

The protocol provided is based on a previously validated method. However, it is essential for each laboratory to perform its own method development and validation to ensure the reliability and accuracy of the results. Key parameters to validate include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the detector response is directly proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound in plasma. The method, which utilizes solid-phase extraction and liquid-liquid extraction for sample cleanup followed by reversed-phase HPLC with UV detection, is suitable for pharmacokinetic and drug metabolism studies. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reproducible results.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of CP-84364 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of CP-84364, a novel kinase inhibitor, in human plasma. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), ensuring high recovery and minimal matrix effects. The method was validated according to the general principles outlined in FDA and ICH M10 guidelines and demonstrated excellent linearity, accuracy, and precision over the concentration range of 0.1 to 200 ng/mL.[1][2] This method is suitable for the analysis of clinical and non-clinical plasma samples to support pharmacokinetic studies of this compound.

Introduction

This compound is an investigational small molecule designed as a potent and selective inhibitor of Kinase X, a key enzyme in a signaling pathway implicated in various oncological conditions. To facilitate clinical development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS, a technique widely adopted for its sensitivity and selectivity in drug development.[3] The method utilizes a stable isotope-labeled internal standard (this compound-d4) to ensure high accuracy and precision.

Hypothetical Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascade that promotes cell proliferation.

Caption: this compound inhibits the Kinase X signaling cascade.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound (purity >99%) and this compound-d4 (Internal Standard, IS, purity >99%).

-

Plasma: Blank human plasma (K2-EDTA as anticoagulant).

-

Solvents: Acetonitrile, Methanol (HPLC grade), Formic Acid (reagent grade).

-

Water: Deionized water, 18 MΩ·cm or higher.

-

SPE Cartridges: Mixed-mode strong cation-exchange SPE cartridges.

-

Reagents: Ammonium formate.

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples.

-

Internal Standard (IS) Working Solution: Prepare a 50 ng/mL working solution of this compound-d4 in methanol.

-

Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples. The final volume of spiking solution should not exceed 5% of the plasma volume.

Sample Preparation Workflow

The sample preparation consists of protein precipitation followed by solid-phase extraction.[4][5] This two-step process effectively removes proteins and phospholipids, reducing matrix effects and improving method robustness.

Caption: Workflow for plasma sample preparation and analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Standard High-Performance Liquid Chromatography System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: 452.2 > 210.1 (Quantifier), 452.2 > 154.2 (Qualifier) This compound-d4: 456.2 > 214.1 |

| Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

Method Validation Results

The method was validated for linearity, accuracy, precision, recovery, and matrix effect. All parameters met the acceptance criteria based on regulatory guidance.[6][7][8]

Table 1: Linearity and Range

The calibration curve was linear over the specified range, with a correlation coefficient (r²) greater than 0.99.

| Parameter | Result |

| Calibration Range | 0.1 – 200 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Mean r² | 0.9985 |

| Mean Equation | y = 0.0241x + 0.0018 |

Table 2: Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria are a precision (%RSD) ≤15% (≤20% for LLOQ) and an accuracy (%Bias) within ±15% (±20% for LLOQ).

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) | ||

| Accuracy (%Bias) | Precision (%RSD) | Accuracy (%Bias) | Precision (%RSD) | ||

| LLOQ | 0.1 | 5.8% | 9.2% | 7.1% | 11.5% |

| LQC | 0.3 | -3.5% | 6.8% | -2.4% | 7.9% |

| MQC | 15 | 1.2% | 4.1% | 2.5% | 5.3% |

| HQC | 150 | -0.8% | 3.5% | -1.6% | 4.2% |

Table 3: Recovery and Matrix Effect

Extraction recovery and matrix effect were consistent and reproducible across low, medium, and high QC concentrations.

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| LQC | 0.3 | 92.5 | 98.2 |

| MQC | 15 | 94.1 | 101.5 |

| HQC | 150 | 93.7 | 99.6 |

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure provides high recovery and minimizes matrix interferences. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it well-suited for high-throughput analysis of plasma samples from clinical studies to define the pharmacokinetic and safety profile of this compound.

References

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. nalam.ca [nalam.ca]

Application Note: High-Performance Liquid Chromatography Assay for the Quantification of CP-84364 in Dog Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CP-84364, the hydrolytic cleavage metabolite of the renin inhibitor CP-80,794, requires a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for the determination of this compound in dog plasma using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The method described is based on a validated assay and is suitable for high-throughput sample analysis.

Principle

This method involves the extraction of this compound and an internal standard from dog plasma via anion-exchange solid-phase extraction followed by a liquid-liquid extraction step. The resulting extract is then analyzed by reversed-phase HPLC with UV detection at 214 nm.

Quantitative Data Summary

The performance of this analytical method for the quantification of this compound in dog plasma is summarized in the table below.[1]

| Parameter | Value |

| Analyte | This compound (II) |

| Internal Standard | CP-96,452 (IV, a methoxy derivative of II) |

| Limit of Quantitation (LOQ) | 20 ng/mL |

| Calibration Curve Range | 0.02 - 2.0 µg/mL |

| Linearity (r²) | > 0.99 |

| Intra-assay Precision | 2.6 - 13.0% |

| Inter-assay Precision | 1.8 - 20.0% |

| Average Recovery | ≥ 75% |

| Upper Limit of Quantification | Can be as high as 20 µg/mL |

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

CP-96,452 (internal standard)

-

Dog plasma (K2 EDTA)

-

Anion-exchange solid-phase extraction cartridges

-

Methyl tert-butyl ether (MTBE)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reagents for mobile phase preparation (e.g., buffers, acids)

Equipment

-

HPLC system with UV detector

-

Waters C18 reversed-phase column

-

Solid-phase extraction manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

-

Pipettes and general laboratory glassware

Sample Preparation

-

Plasma Thawing: Thaw frozen dog plasma samples at room temperature.

-

Internal Standard Spiking: Spike an aliquot of each plasma sample, calibration standard, and quality control sample with the internal standard, CP-96,452.

-

Solid-Phase Extraction (SPE):

-

Condition the anion-exchange SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples onto the conditioned cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the analyte and internal standard from the cartridges.

-

-

Liquid-Liquid Extraction (LLE):

-

Add methyl tert-butyl ether to the eluate from the SPE step.

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer (containing the analyte and internal standard) to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the HPLC mobile phase.

-

HPLC Analysis

-

Chromatographic Conditions:

-

Column: Waters C18

-

Mobile Phase: A suitable reversed-phase mobile phase (specifics to be optimized based on system suitability).

-

Flow Rate: To be optimized.

-

Injection Volume: To be optimized.

-

-

Detection:

-

Detector: UV Detector

-

Wavelength: 214 nm

-

-

Run Sequence:

-

Inject a blank sample (mobile phase) to ensure system cleanliness.

-

Inject the reconstituted calibration standards to generate a calibration curve.

-

Inject the reconstituted quality control samples to verify the accuracy and precision of the run.

-

Inject the reconstituted unknown dog plasma samples.

-

Data Analysis

-

Integrate the peak areas of this compound and the internal standard (CP-96,452).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described method has been successfully validated for the quantification of this compound in dog plasma.[1] The validation demonstrated acceptable linearity, precision, and accuracy over the specified calibration range.[1] The average recoveries for both the analyte and the internal standard were found to be similar and greater than or equal to 75%.[1] This method has been successfully applied to the analysis of approximately 5000 dog and human plasma samples over a two-year period.[1]

Visualizations

Caption: Experimental workflow for this compound detection.

References

Application Notes and Protocols for the Evaluation of CP-84364 in Topoisomerase Inhibition Assays